molecular formula C9H10ClFINO2S B13897325 N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide

Cat. No.: B13897325
M. Wt: 377.60 g/mol
InChI Key: XNUXLDOLQRRDSA-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the phenyl ring, along with a propanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide typically involves the reaction of 2-chloro-4-fluoro-3-iodoaniline with propanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at ambient temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chloro, fluoro, and iodo) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide is not well-understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-3-iodoaniline
  • (2-chloro-4-fluoro-3-iodophenyl)(methyl)sulfane

Uniqueness

N-(2-chloro-4-fluoro-3-iodophenyl)-1-propanesulfonamide is unique due to the combination of chloro, fluoro, and iodo substituents on the phenyl ring, along with the propanesulfonamide group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H10ClFINO2S

Molecular Weight

377.60 g/mol

IUPAC Name

N-(2-chloro-4-fluoro-3-iodophenyl)propane-1-sulfonamide

InChI

InChI=1S/C9H10ClFINO2S/c1-2-5-16(14,15)13-7-4-3-6(11)9(12)8(7)10/h3-4,13H,2,5H2,1H3

InChI Key

XNUXLDOLQRRDSA-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)I)Cl

Origin of Product

United States

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